molecular formula C24H16IN3O4 B5081701 3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile

3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile

Cat. No.: B5081701
M. Wt: 537.3 g/mol
InChI Key: LUINYNRZEUKCRZ-JMIUGGIZSA-N
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Description

3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile is a complex organic compound that features a cyano group, an iodo group, a methoxy group, and a nitrobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to use a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-1-cyano-2-{3-iodo-5-methoxyphenyl}ethenyl]benzonitrile: Lacks the nitrobenzyl ether moiety, which may affect its reactivity and applications.

    3-[(E)-1-cyano-2-{3-iodo-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness

The unique combination of functional groups in 3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile provides it with distinct reactivity and potential applications that are not shared by its analogs. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical transformations and interactions.

Properties

IUPAC Name

3-[(E)-1-cyano-2-[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16IN3O4/c1-31-23-12-18(10-20(14-27)19-4-2-3-17(9-19)13-26)11-22(25)24(23)32-15-16-5-7-21(8-6-16)28(29)30/h2-12H,15H2,1H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUINYNRZEUKCRZ-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)I)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)I)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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